

X-ray crystallography of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1585950

[Get Quote](#)

A Comparative Guide to the X-ray Crystallography of Halogenated Hydroxybenzaldehyde Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide offers a comparative analysis of the crystallographic features of halogenated hydroxybenzaldehyde derivatives, with a focus on contrasting the structural characteristics of a key precursor with those of a more complex derivative.

While the primary topic of interest is the crystallographic analysis of **3-Chloro-5-fluoro-4-hydroxybenzaldehyde** derivatives, a comprehensive search of publicly available scientific literature and structural databases did not yield specific crystallographic data for this compound or its direct derivatives. To provide a valuable and technically grounded comparison, this guide will therefore analyze and contrast the crystal structure of a closely related isomer, 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1), with that of a representative hydrazone derivative of a similar halogenated salicylaldehyde, 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2). This comparison will illuminate the profound impact of substituent position and functional group modification on the resulting supramolecular architecture.

The Critical Role of Substituent Patterns and Derivatization

The placement of halogen atoms and hydroxyl groups on a benzaldehyde ring dictates the molecule's electronic properties and its potential for forming specific intermolecular interactions, such as hydrogen bonds and halogen bonds. The chlorine and fluorine atoms in these structures are not mere bulky substituents; their electronegativity and potential to act as halogen bond donors or weak hydrogen bond acceptors play a crucial role in the crystal lattice's assembly.

Derivatizing the aldehyde functionality, for instance, by forming a Schiff base or a hydrazone, introduces new hydrogen bond donors and acceptors, significantly altering the intermolecular synthon landscape. This guide will demonstrate how these modifications lead to vastly different crystal packing arrangements, a key consideration in polymorphism studies and for understanding the solid-state properties of active pharmaceutical ingredients (APIs).

Comparative Crystallographic Data Analysis

The following table summarizes the key crystallographic parameters for 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1) and 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2), providing a quantitative basis for our structural comparison.

Parameter	3-chloro-5-fluoro-2-hydroxybenzaldehyde (1) [1]	4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzo hydrazide (2) [2]
Chemical Formula	C ₇ H ₄ ClFO ₂	C ₁₄ H ₁₀ Cl ₂ N ₂ O ₂
Molecular Weight	174.55 g/mol	309.14 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	7.1856(2)	5.921(2)
b (Å)	7.3794(2)	31.245(3)
c (Å)	12.8753(4)	7.428(3)
β (°)	104.145(1)	92.182(6)
Volume (Å ³)	661.18(3)	1373.2(7)
Z	4	4
Temperature (K)	100	298(2)
Key Intramolecular Bonds	O—H···O hydrogen bond	O—H···N hydrogen bond
Key Intermolecular Bonds	C—H···O, C—H···F, F···O, π-stacking	N—H···O hydrogen bonds

Structural Commentary and Causality of Experimental Observations

Structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1)

The crystal structure of compound 1 reveals a planar molecule, a consequence of the sp^2 hybridization of the benzene ring and the aldehyde group.[\[1\]](#) A defining feature is the strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde oxygen, which locks the molecule into a rigid conformation.[\[1\]](#) This is a common and highly stable motif in salicylaldehyde derivatives.

The supramolecular structure is assembled through a combination of weaker interactions. Molecules form one-dimensional chains via offset π -stacking, with a centroid-to-centroid distance of 3.7154(3) Å.^[1] These chains are then interconnected into a three-dimensional network by weak C—H…O and C—H…F hydrogen bonds, as well as an F…O interaction.^[1] The absence of strong halogen-halogen interactions is noteworthy and indicates that these are not the dominant structure-directing forces in this particular crystal packing.^[1]

Structure of 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2)

In contrast, the derivatization of a related salicylaldehyde to form the hydrazone 2 introduces a flexible hydrazide linkage and potent hydrogen bonding groups (N-H). The molecule adopts a trans configuration about the C=N double bond.^[2] Similar to compound 1, an intramolecular O—H…N hydrogen bond stabilizes the molecular conformation.^[2]

However, the intermolecular interactions are fundamentally different and more robust. The crystal packing is dominated by strong N—H…O hydrogen bonds, which link the molecules into chains along the crystallographic a-axis.^[2] This primary hydrogen bonding motif is a direct result of the chemical modification of the aldehyde. The two benzene rings in the molecule are nearly coplanar, with a small dihedral angle of 1.4(2) $^{\circ}$, which facilitates efficient packing.^[2]

Experimental Protocols: A Self-Validating System

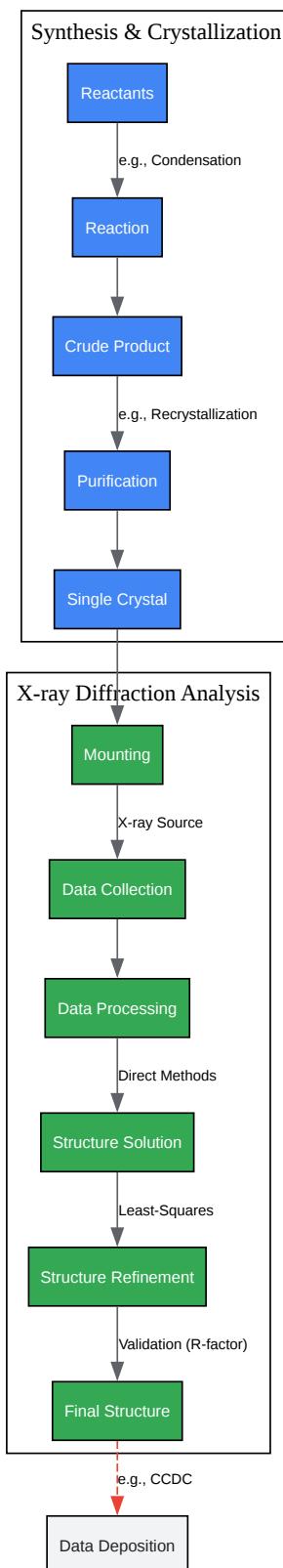
The determination of a crystal structure is a self-validating process, where the quality of the final structural model is rigorously checked against the experimental diffraction data.

Synthesis and Crystallization

Synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1): This compound can be synthesized via the formylation of 2-chloro-4-fluorophenol. While the cited study obtained the compound commercially, a general synthetic approach involves reacting 2-chloro-4-fluorophenol with chloroform in the presence of a strong base like sodium hydroxide through reflux. Purification is typically achieved by column chromatography.^[3]

Synthesis of 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2): This hydrazone was prepared through the Schiff base condensation of equimolar amounts of 5-chlorosalicylaldehyde and 4-chlorobenzohydrazide in methanol. The mixture is stirred at room

temperature, and crystals suitable for X-ray diffraction can be obtained by the slow evaporation of the solvent.[2]


Single-Crystal X-ray Diffraction Workflow

The protocol for single-crystal X-ray diffraction is a meticulous process designed to yield high-precision data.

- **Crystal Selection and Mounting:** A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K for compound 1) to minimize thermal vibrations and is exposed to a monochromatic X-ray beam (e.g., Mo K α radiation).[1][2] A detector collects the diffraction pattern as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction intensities are used to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using a full-matrix least-squares on F^2 method.[4] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Visualization of Workflows and Interactions

To better illustrate the processes and concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for X-ray crystal structure analysis.

Compound 1: 3-chloro-5-fluoro-2-hydroxybenzaldehyde

O-H...O	π -stacking
	C-H...F
	C-H...O
Intramolecular H-bond	F...O

Intermolecular

Compound 2: Hydrazone Derivative

O-H...N	N-H...O
Intramolecular H-bond	Strong Intermolecular H-bond

Intermolecular

Comparison of Dominant Intermolecular Interactions

[Click to download full resolution via product page](#)

Caption: Dominant intermolecular forces in Compounds 1 and 2.

Conclusion

This comparative guide demonstrates that both substituent positioning and chemical derivatization are powerful tools for modulating the solid-state architecture of benzaldehyde derivatives. The analysis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1) and the hydrazone derivative (2) reveals a shift from a packing arrangement dominated by π -stacking and weak interactions to one governed by strong, directional N-H...O hydrogen bonds. These insights are fundamental for crystal engineering, where the goal is to design materials with specific and predictable solid-state properties. For drug development professionals, understanding these structural relationships is crucial for controlling polymorphism, solubility, and bioavailability of pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Chloro-N'-(4-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallography of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585950#x-ray-crystallography-of-3-chloro-5-fluoro-4-hydroxybenzaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com